Bms 204352

Description

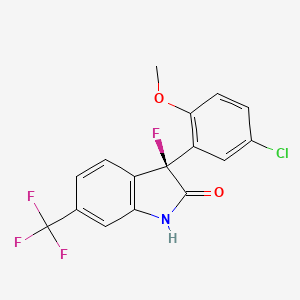

a calcium-sensitive opener of maxi-K potassium channels; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYONBAOIMCNEH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870176 | |

| Record name | (+)-MaxiPost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187523-35-9 | |

| Record name | BMS 204352 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187523-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindokalner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187523359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindokalner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-MaxiPost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDOKALNER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-204352 on BK Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-204352, a fluoro-oxindole compound, is a potent activator of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] Its mechanism of action is characterized by a significant potentiation of channel opening in a manner that is dependent on both intracellular calcium concentration and membrane voltage. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-204352 on BK channels, detailing its effects on channel gating, the experimental protocols used for its characterization, and the current understanding of its binding site. The information presented herein is intended to support further research and drug development efforts targeting BK channels.

Core Mechanism of Action: Potentiation of BK Channel Gating

BMS-204352 enhances the open probability (Po) of BK channels by shifting the conductance-voltage (G-V) relationship to more negative membrane potentials. This leftward shift in the G-V curve signifies that the channel is more likely to be open at any given membrane potential in the presence of the compound. A key feature of BMS-204352's action is its calcium sensitivity; its potency as a BK channel opener is significantly increased at higher intracellular calcium concentrations.

Calcium-Dependent Activation

The activation of BK channels is synergistically regulated by membrane depolarization and elevations in intracellular calcium. BMS-204352 leverages this intrinsic property, demonstrating greater efficacy as the intracellular calcium concentration rises. This suggests that BMS-204352 stabilizes the open conformation of the channel, a state that is already favored by calcium binding to its intracellular sensors. This calcium-dependent action is a critical aspect of its pharmacological profile, potentially allowing for targeted modulation of BK channels in cells experiencing high calcium influx, such as neurons under excitotoxic conditions.[2]

Effects on Channel Kinetics

BMS-204352 modulates the gating kinetics of BK channels by promoting entry into and/or stabilizing the open state. This results in longer channel open times and a higher probability of the channel being open at physiological membrane potentials. The compound's ability to enhance channel activity leads to increased potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

Quantitative Analysis of BMS-204352 Activity

The potency of BMS-204352 as a BK channel opener has been quantified using electrophysiological techniques. The half-maximal effective concentration (EC50) is a key parameter used to describe its activity.

| Parameter | Value | Conditions | Cell Type | Reference |

| EC50 | 392 nM | -48.4 mV | HEK293 cells | --INVALID-LINK-- |

Note: The provided EC50 value is from a single source under specific experimental conditions. A comprehensive understanding requires data across a range of voltages and calcium concentrations.

Detailed Experimental Protocols

The characterization of BMS-204352's effects on BK channels has primarily been achieved through patch-clamp electrophysiology on cells heterologously expressing the channel.

Cell Culture and Channel Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a common system for the stable or transient expression of BK channels.[3][4] These cells have low levels of endogenous voltage-gated potassium currents, which can be further minimized by specific culture conditions.[5]

-

Transfection: Cells are transfected with cDNA encoding the alpha subunit of the human BK channel (hSlo or KCNMA1). For studies investigating the influence of accessory subunits, cells may be co-transfected with beta subunits (e.g., β1 or β4).

Electrophysiology: Outside-Out Patch-Clamp

The outside-out patch-clamp configuration is particularly useful for studying the effects of extracellularly applied compounds like BMS-204352 on ion channel activity.[5][6]

-

Pipette Solution (Intracellular):

-

150 mM KCl

-

10 mM HEPES

-

10 mM EGTA

-

Calculated concentrations of CaCl2 and MgCl2 to achieve desired free calcium concentrations (e.g., 100-300 nM).

-

pH adjusted to 7.2 with KOH.[7]

-

-

Bath Solution (Extracellular):

-

Voltage Protocol:

-

Hold the membrane potential at a negative value (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +120 mV in 10 mV increments) to elicit outward potassium currents.

-

Record currents in the absence and presence of various concentrations of BMS-204352 applied to the bath solution.

-

Analyze the data to determine the shift in the conductance-voltage relationship and calculate the EC50.

-

Signaling Pathways and Molecular Interactions

Proposed Binding Site

The precise binding site of BMS-204352 on the BK channel has not been definitively elucidated through direct binding assays or extensive mutagenesis studies. However, based on the activity of other BK channel openers, it is hypothesized that BMS-204352 may interact with a region involving the S6 transmembrane segment and the intracellular linker connecting it to the RCK1 domain (S6-RCK linker) of the alpha subunit.[9] This region is believed to be a crucial interface for the allosteric modulation of channel gating.

Allosteric Gating Mechanism

The activation of BK channels is described by an allosteric model where voltage sensing and calcium binding independently promote a conformational change that favors the open state of the channel pore. BMS-204352 is thought to act as an allosteric modulator that stabilizes the open conformation, thereby reducing the energy required for the channel to open in response to voltage and calcium.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for characterizing the effects of a compound like BMS-204352 on BK channels.

Off-Target Effects: KCNQ Channels

It is important to note that BMS-204352 is not entirely selective for BK channels. It has been shown to be a potent opener of several subtypes of voltage-gated potassium channels, specifically KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[4][10][11] This activity on KCNQ channels, which are responsible for the M-current, also contributes to the reduction of neuronal excitability. Therefore, the overall pharmacological effects of BMS-204352 in a biological system are likely a composite of its actions on both BK and KCNQ channels.

Conclusion

BMS-204352 is a potent, calcium-sensitive opener of BK channels that shifts the voltage-dependence of activation to more negative potentials, thereby increasing the channel's open probability. This leads to membrane hyperpolarization and a reduction in cellular excitability. While its precise binding site remains to be fully elucidated, it is thought to act as an allosteric modulator. The dual activity of BMS-204352 on both BK and KCNQ channels should be taken into consideration when interpreting its physiological effects. This technical guide provides a foundational understanding of the mechanism of action of BMS-204352, which can inform future research and the development of more selective BK channel modulators for various therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientifica.uk.com [scientifica.uk.com]

- 7. | BioWorld [bioworld.com]

- 8. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]

- 11. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-204352: A KCa1.1 Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-204352, also known as MaxiPost, is a synthetic fluoro-oxindole derivative that has been extensively studied for its potent activity as an opener of the large-conductance calcium-activated potassium (KCa1.1 or BK) channels. It also exhibits modulatory effects on voltage-gated potassium channels of the KCNQ family. Developed by Bristol-Myers Squibb, BMS-204352 was primarily investigated as a neuroprotective agent for the treatment of acute ischemic stroke. Its mechanism of action involves hyperpolarizing neuronal cell membranes, thereby reducing excitotoxicity and offering a potential therapeutic window in cerebrovascular accidents. Despite promising preclinical data, BMS-204352 did not demonstrate superior efficacy over placebo in Phase III clinical trials for stroke. This technical guide provides a comprehensive overview of the core scientific and technical data related to BMS-204352, focusing on its function as a KCa1.1 channel opener. It includes quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: KCa1.1 Channel Activation

BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the calcium-activated, big-conductance potassium (KCa) channels and the voltage-dependent, non-inactivating potassium channels known as KCNQ channels.[1][2] In the context of ischemic stroke, the primary therapeutic rationale for BMS-204352 centers on its ability to open KCa1.1 channels.

During an ischemic event, excessive release of excitatory amino acids leads to neuronal hyperexcitability and a pathological increase in intracellular calcium (Ca²⁺) levels.[1][2] KCa1.1 channels, when activated, allow the efflux of potassium ions (K⁺) from the neuron. This efflux hyperpolarizes the cell membrane, making it less likely to fire action potentials. By opening these channels, BMS-204352 enhances this natural neuroprotective mechanism, counteracting the damaging effects of excitotoxicity.[1][2] The activation of KCa1.1 channels by BMS-204352 is dependent on both calcium concentration and voltage.[3]

Below is a diagram illustrating the signaling pathway of KCa1.1 channel activation and the proposed mechanism of action for BMS-204352 in a neuron under ischemic conditions.

Quantitative Data

The following tables summarize the key quantitative data for BMS-204352 from preclinical and clinical studies.

Table 1: In Vitro Potency of BMS-204352

| Channel Target | Cell Type | Method | Parameter | Value | Reference |

| KCa1.1 (maxi-K) | HEK293 | Outside-out patch clamp | EC₅₀ | 392 nM (at -48.4 mV) | [4][5] |

| KCNQ4 | HEK293 | Whole-cell patch clamp | EC₅₀ | 2.4 µM (at -30 mV) | [6] |

| KCNQ5 | Not Specified | Not Specified | EC₅₀ | 2.4 µM | [4] |

Table 2: In Vivo Efficacy of BMS-204352 in Rat Stroke Models

| Animal Model | Dosing Regimen (i.v.) | Outcome | Result | Reference |

| Spontaneously Hypertensive Rats (Permanent MCAO) | 0.3 mg/kg (2h post-occlusion) | Cortical Infarct Volume | Significant reduction | [1][2] |

| Normotensive Wistar Rats (Permanent MCAO) | 1 µg/kg to 1 mg/kg | Cortical Infarct Volume | Significant reduction | [1][2] |

| Anesthetized Rats | 0.005 to 1 mg/kg | Population Excitatory Postsynaptic Potentials (pEPSPs) | Decrease | [3] |

Table 3: Pharmacokinetic Parameters of BMS-204352 in Rats (Intra-arterial Administration)

| Dose | Gender | Cₘₐₓ Ratio (vs. 0.4 mg/kg) | AUC Ratio (vs. 0.4 mg/kg) | CLT (ml/h/kg) | Vₛₛ (ml/kg) | T₁/₂ (h) |

| 0.4 mg/kg | Male | 1 | 1 | 879 - 3242 | 3621 - 8933 | 2.08 - 4.70 |

| 2.0 mg/kg | Male | 7 | 6 | " | " | " |

| 5.0 mg/kg | Male | 18 | 20 | " | " | " |

| 10.0 mg/kg | Male | 31 | 42 | " | " | " |

| 0.4 mg/kg | Female | 1 | 1 | " | " | " |

| 2.0 mg/kg | Female | 7 | 12 | " | " | " |

| 5.0 mg/kg | Female | 22 | 29 | " | " | " |

| 10.0 mg/kg | Female | 51 | 77 | " | " | " |

Data adapted from Krishna et al., 2002.

Table 4: Human Clinical Trial Dosing

| Phase | Patient Population | Dosing Regimen (i.v.) | Outcome | Reference |

| Phase II | Acute Stroke | 0.1 - 2 mg/kg (within 48h of onset) | Well-tolerated | [1][2] |

| Healthy Volunteers | Single and multiple doses | 0.001 - 0.2 mg/kg | Safe and well-tolerated | [1][2] |

Experimental Protocols

Electrophysiological Recording of KCa1.1 Channel Activity

The effects of BMS-204352 on KCa1.1 channels were primarily assessed using patch-clamp electrophysiology on cells heterologously expressing the channel.

Objective: To determine the potency and efficacy of BMS-204352 in activating KCa1.1 channels.

Methodology: Outside-Out Patch Clamp on HEK293 Cells

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transfected with cDNA encoding the human KCa1.1 alpha subunit.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH adjusted to 7.2 with KOH.

-

Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH. Symmetrical K⁺ is used to set the reversal potential to 0 mV.

-

-

Recording:

-

Establish a whole-cell configuration.

-

Slowly pull the pipette away from the cell to form an outside-out patch of membrane containing the KCa1.1 channels.

-

Hold the membrane potential at a negative value (e.g., -50 mV) and apply depolarizing voltage steps to elicit channel opening.

-

Perfuse the patch with the bath solution containing various concentrations of BMS-204352.

-

-

Data Analysis: Measure the increase in K⁺ current in the presence of BMS-204352 compared to baseline. Plot concentration-response curves to determine the EC₅₀.

The following diagram outlines the workflow for this electrophysiological experiment.

In Vivo Model of Acute Focal Stroke

The neuroprotective effects of BMS-204352 were evaluated in a rat model of middle cerebral artery occlusion (MCAO).

Objective: To assess the ability of BMS-204352 to reduce infarct volume following an induced stroke.

Methodology: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Anesthetize male Wistar or spontaneously hypertensive rats. Monitor and maintain body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.

-

Drug Administration: Administer BMS-204352 or vehicle intravenously at a specified time point post-occlusion (e.g., 2 hours).

-

Outcome Assessment:

-

After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantify the infarct volume using image analysis software.

-

The logical flow of the MCAO experiment is depicted below.

Structure-Activity Relationships

Systematic structure-activity relationship (SAR) studies on BMS-204352 and its analogs have been conducted to understand the chemical features essential for KCa1.1 channel opening activity. While detailed proprietary data from Bristol-Myers Squibb is not fully public, the core structure of the fluoro-oxindole is critical. The S-(+)-enantiomer of BMS-204352 is the more active form. Modifications to the phenyl ring and the oxindole (B195798) core can significantly impact potency and selectivity.

Conclusion

BMS-204352 is a potent opener of KCa1.1 channels with well-documented neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on reducing neuronal hyperexcitability, is a sound therapeutic strategy. The data presented in this guide, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile, provide a solid foundation for understanding its pharmacological properties. Although it did not meet its primary endpoint in large-scale clinical trials for stroke, the excellent safety profile of BMS-204352 and its clear mechanism of action make it a valuable tool for research into the role of KCa1.1 channels in various physiological and pathological processes. Furthermore, it remains a candidate for repurposing in other indications characterized by neuronal hyperexcitability.

References

- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]

- 5. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Central Nervous System Targets of BMS-204352

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-204352, also known as Flindokalner or MaxiPost, is a novel fluoro-oxindole compound that has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke.[1][2] Its mechanism of action centers on the modulation of specific ion channels within the central nervous system (CNS), leading to a reduction in neuronal hyperexcitability. This technical guide provides a comprehensive overview of the molecular targets of BMS-204352 in the CNS, detailing its quantitative effects, the experimental protocols used for their characterization, and the underlying signaling pathways.

Primary Molecular Targets in the CNS

The principal targets of BMS-204352 in the central nervous system are specific subtypes of potassium channels. By acting as a channel opener, BMS-204352 increases the efflux of potassium ions from neurons, leading to hyperpolarization of the cell membrane. This hyperpolarization makes neurons less likely to fire action potentials, thereby reducing overall neuronal excitability and mitigating the downstream effects of ischemic insults, such as excessive calcium influx.[1][2]

The two main families of potassium channels targeted by BMS-204352 are:

-

Large-conductance Ca2+-activated potassium (Maxi-K, BK, or KCa1.1) channels: These channels are activated by both membrane depolarization and increases in intracellular calcium concentration.

-

Voltage-gated potassium channels of the KCNQ family (Kv7): Specifically, BMS-204352 is known to be a pan-activator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subunits.[3][4][5] These channels are responsible for the M-current, a sub-threshold potassium current that plays a crucial role in regulating neuronal excitability.

Quantitative Data

The potency of BMS-204352 on its primary molecular targets has been quantified using electrophysiological techniques, primarily whole-cell patch-clamp assays on heterologous expression systems like HEK293 cells. The half-maximal effective concentrations (EC50) for channel activation are summarized in the table below.

| Target Channel | Cell Line | EC50 | Notes | Reference(s) |

| Maxi-K (BK) | HEK293 | 392 nM | Measured in isolated outside-out membrane patches at -48.4 mV. | [6] |

| KCNQ2/KCNQ3 | HEK293 | Not explicitly determined | Activated to a similar degree as KCNQ4 at 10 µM. | [5] |

| KCNQ4 | HEK293 | 2.4 µM | Measured at -30 mV. | [3] |

| KCNQ5 | HEK293 | 2.4 µM | [4][6] |

Experimental Protocols

The characterization of BMS-204352's effects on its target ion channels predominantly relies on the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in response to the compound.

Protocol: Whole-Cell Patch-Clamp Analysis of BMS-204352 on Recombinant Potassium Channels

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

- Cells are transiently transfected with plasmids containing the cDNA for the specific potassium channel subunit of interest (e.g., hSlo for Maxi-K, or KCNQ2/3, KCNQ4, or KCNQ5) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

- Electrophysiological recordings are typically performed 24-48 hours post-transfection.[7][8]

2. Electrophysiological Recording:

- Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

- Borosilicate glass micropipettes with a resistance of 3-5 MΩ are fabricated using a micropipette puller.

- The micropipette is filled with an intracellular (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH. For studying Maxi-K channels, varying concentrations of free Ca2+ can be included in the pipette solution to assess calcium sensitivity.

- A gigaseal (>1 GΩ) is formed between the micropipette tip and the membrane of a transfected cell.

- The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration, allowing for electrical access to the cell's interior.

- The cell is voltage-clamped at a holding potential of -80 mV using a patch-clamp amplifier.

3. Data Acquisition and Analysis:

- Voltage-clamp protocols are applied to elicit channel currents. For example, to study voltage-gated KCNQ channels, the membrane potential is stepped to various depolarizing potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

- BMS-204352 is applied to the bath solution at various concentrations.

- The resulting currents are recorded, filtered, and digitized.

- To determine the EC50, the peak current amplitude at a specific voltage is measured at each concentration of BMS-204352. The data is then plotted as a concentration-response curve and fitted with a Hill equation to calculate the EC50 value.[5][9]

Signaling Pathways and Experimental Workflows

The neuroprotective mechanism of BMS-204352 is a direct consequence of its interaction with Maxi-K and KCNQ channels. The signaling pathway is straightforward and does not involve complex intracellular cascades.

Caption: Signaling pathway of BMS-204352 in neurons.

The experimental workflow for characterizing a novel potassium channel opener like BMS-204352 typically follows a logical progression from initial screening to detailed electrophysiological characterization.

Caption: Experimental workflow for potassium channel opener characterization.

Conclusion

BMS-204352 exerts its effects in the central nervous system primarily by acting as an opener for both Maxi-K and a range of KCNQ potassium channels. This action leads to neuronal hyperpolarization, a decrease in excitability, and subsequent neuroprotective effects. The characterization of these targets has been robustly defined through detailed electrophysiological studies. While clinical trials for stroke did not demonstrate superior efficacy, the well-defined mechanism of action and molecular targets of BMS-204352 make it a valuable tool for research into the roles of these potassium channels in neuronal function and disease.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]

- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of BMS-204352: A Technical Guide

Executive Summary: BMS-204352, also known as Flindokalner or MaxiPost, is a fluoro-oxindole compound developed by Bristol-Myers Squibb as a neuroprotective agent for the treatment of acute ischemic stroke. Its primary mechanism of action is the opening of neuronal potassium channels, which plays a crucial role in regulating neuronal excitability.[1] Specifically, BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K, BK, KCa) and also activates voltage-gated KCNQ channels.[1][2][3] In preclinical models of stroke, the compound demonstrated significant neuroprotective effects, reducing infarct volume.[4][5] Despite a favorable safety and tolerability profile in early-phase human trials, BMS-204352 ultimately failed to show superior efficacy compared to placebo in a large-scale Phase III clinical trial, leading to the discontinuation of its development for stroke.[1][6] This guide provides a detailed overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

During an ischemic stroke, excessive release of excitatory amino acids like glutamate (B1630785) triggers a fatal biochemical cascade.[1] This leads to neuronal hyperexcitability and a massive influx of intracellular calcium (Ca²⁺), initiating cell death pathways.[1][4] Potassium channels are key regulators of neuronal excitability; their activation leads to potassium ion (K⁺) efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization makes the neuron less likely to fire action potentials and reduces the influx of Ca²⁺ through voltage-gated calcium channels.[2]

BMS-204352 leverages this principle by acting as a potent opener for two critical types of neuronal potassium channels:

-

Maxi-K (BK) Channels: These are large-conductance, calcium-activated potassium channels. BMS-204352 is a uniquely Ca²⁺-sensitive opener of these channels, augmenting the cell's natural defense mechanism against calcium overload.[4][7] By opening these channels, it enhances K⁺ efflux, hyperpolarizes the cell, and mitigates the excitotoxicity central to ischemic neuronal injury.[4]

-

KCNQ Channels: BMS-204352 also activates voltage-gated KCNQ potassium channels (specifically demonstrating strong activation of KCNQ5), which are responsible for the "M-current" that helps stabilize the membrane potential of neurons.[3][5][8]

This dual mechanism reduces overall neuronal excitability and neurotransmitter release, thereby protecting neurons from the damaging cascade initiated by ischemia.[2]

Pharmacodynamics

The pharmacodynamic activity of BMS-204352 has been characterized in both in vitro and in vivo systems, demonstrating its potency as a channel opener and its efficacy as a neuroprotective agent in animal models.

In Vitro Activity

Electrophysiological studies using patch-clamp techniques on cells expressing specific potassium channel subtypes have quantified the potency of BMS-204352. It is a potent activator of Maxi-K channels and a strong activator of KCNQ5 channels.[3]

| Parameter | Channel | Cell Line | Value | Reference |

| EC₅₀ | Maxi-K | HEK293 | 392 nM | [3] |

| EC₅₀ | KCNQ5 | HEK293 | 2.4 µM | [3][5] |

In Vivo Efficacy (Preclinical)

BMS-204352 demonstrated significant neuroprotective efficacy in rodent models of acute focal stroke, primarily the middle cerebral artery occlusion (MCAO) model. Administration after the ischemic event resulted in a marked reduction in brain infarct volume.

| Species | Model | Dose (i.v.) | Administration Time | Outcome | Reference |

| Spontaneously Hypertensive Rat | Permanent MCAO | 0.3 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1] |

| Normotensive Wistar Rat | Permanent MCAO | 1 µg/kg to 1 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][9] |

| Rat | Permanent MCAO | 10 ng/kg to 1 mg/kg | 2 hours post-occlusion | Significant reduction in infarct volume (20-30%) | [4][5] |

| Rat | Traumatic Brain Injury (TBI) | 0.03 - 0.1 mg/kg | Post-injury | Reduced cerebral edema and improved motor function | [10] |

Pharmacokinetics

Pharmacokinetic studies were conducted in several species, including rats and humans. The compound is highly lipophilic, which facilitates its entry into the brain.[5]

| Parameter | Species | Dose | Value | Notes | Reference |

| Protein Binding | Rat, Monkey, Dog, Human | N/A | ~99.6% | Highly protein bound across species. | [11] |

| Elimination Half-Life (T₁/₂) ** | Rat | 0.4 - 10.0 mg/kg (i.a.) | 2.08 - 4.70 h | Dose-independent. | [12] |

| Total Body Clearance (CLT) | Rat | 0.4 - 10.0 mg/kg (i.a.) | 879 - 3242 ml/h/kg | Generally decreased with increasing dose. | [12] |

| Volume of Distribution (Vss) | Rat | 0.4 - 10.0 mg/kg (i.a.) | 3621 - 8933 ml/kg | Generally decreased with increasing dose. | [12] |

| Terminal Half-Life (T₁/₂) ** | Human (Healthy) | 0.001 - 0.4 mg/kg (i.v.) | ~20 h | After a rapid initial drop in plasma levels. | [9] |

| Clearance & Volume of Distribution | Human (Healthy & Stroke Patients) | 0.001 - 2 mg/kg (i.v.) | Dose-independent | Total clearance and volume of distribution were independent of the dose administered. | [1][9] |

Safety and Clinical Development

Preclinical Safety

In preclinical studies, neuroprotective doses of BMS-204352 were not associated with adverse effects in rats or dogs.[4]

Human Safety and Tolerability

BMS-204352 was evaluated in Phase I, II, and III clinical trials.

-

Phase I: In healthy volunteers, single intravenous doses up to 0.2 mg/kg were safe and well-tolerated, with no effects on psychomotor or cardiovascular function.[9] Higher single doses (0.3 and 0.4 mg/kg) were associated with vehicle-related postural hypotension.[9]

-

Phase II: Multiple doses (0.1-2 mg/kg i.v.) administered to acute stroke patients within 48 hours of onset were well-tolerated.[1] No clinically significant organ toxicity or adverse effects were reported.[1]

-

Phase III: A large-scale study involving 1978 patients across 200 centers worldwide failed to demonstrate that BMS-204352 had superior efficacy compared to placebo in treating acute ischemic stroke.[1][13]

Despite its excellent safety profile, the lack of efficacy in the pivotal Phase III trial led to the cessation of its development for this indication.[2]

Appendix: Experimental Protocols

A.1. In Vivo Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used method for inducing focal cerebral ischemia in rats to evaluate neuroprotective agents like BMS-204352.[10][11]

Methodology:

-

Anesthesia and Preparation: Rats (e.g., Spontaneously Hypertensive or Wistar) are anesthetized. A midline cervical incision is made to expose the carotid artery bifurcation.[10][11]

-

Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.[10]

-

Filament Insertion: The distal ECA is ligated. A standardized silicon-coated nylon filament (e.g., 4-0 nylon) is introduced through an incision in the ECA stump and advanced up the ICA until it lodges at the origin of the middle cerebral artery (MCA), occluding blood flow.[10][14]

-

Drug Administration: BMS-204352 or vehicle is administered intravenously at a predetermined time after occlusion (e.g., 2 hours).

-

Infarct Analysis: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[10]

A.2. In Vitro Activity: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to measure the effect of BMS-204352 on ion channel currents in cells engineered to express specific channel subtypes (e.g., Maxi-K or KCNQ5 in HEK293 cells).[8][9][15]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the potassium channel of interest (e.g., KCNQ5).[5]

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., KCl-based) and mounted on a micromanipulator.[15][16] The cells are bathed in an extracellular solution.

-

Seal Formation: The micropipette is pressed against a cell, and light suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, allowing electrical access to the entire cell interior.[15]

-

Data Acquisition: The membrane potential is clamped at various voltages (voltage-step protocol), and the resulting ion currents are recorded. After establishing a baseline, the extracellular solution containing various concentrations of BMS-204352 is perfused over the cell, and the currents are recorded again.[5][8]

-

Analysis: The increase in current amplitude at a specific voltage is measured and plotted against the concentration of BMS-204352 to generate a dose-response curve and calculate the EC₅₀.[5]

A.3. Pharmacokinetics: Protein Binding by Equilibrium Dialysis

This in vitro assay determines the fraction of a drug that binds to plasma proteins, which is critical as only the unbound (free) fraction is typically pharmacologically active.[11]

Methodology:

-

Apparatus: A dialysis unit (e.g., a 96-well plate-based system) is used, where each well is divided into two chambers by a semi-permeable membrane. The membrane's molecular weight cutoff (e.g., 6-8 kDa) allows small molecules like BMS-204352 to pass through but retains larger plasma proteins.[2][12]

-

Sample Preparation: Plasma (e.g., human, rat) is spiked with a known concentration of BMS-204352.[12]

-

Dialysis: The spiked plasma is added to one chamber (the donor side), and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver side).[2][4]

-

Incubation: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[2][12]

-

Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of BMS-204352 in each sample is precisely measured using liquid chromatography-mass spectrometry (LC-MS).[2][4]

-

Calculation: At equilibrium, the concentration in the buffer chamber is equal to the free (unbound) drug concentration in the plasma chamber. The percent of protein-bound drug is calculated using the concentrations from both chambers.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 3. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]

- 4. enamine.net [enamine.net]

- 5. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patch Clamp Protocol [labome.com]

- 16. docs.axolbio.com [docs.axolbio.com]

BMS-204352: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-204352, also known as Flindokalner, is a potent and selective opener of the large-conductance calcium-activated potassium channels (Maxi-K or BK channels). It also exhibits activity as an opener of voltage-gated KCNQ potassium channels. This dual mechanism of action makes it a significant tool for modulating neuronal excitability. Primarily investigated for its neuroprotective effects in the context of acute ischemic stroke, BMS-204352 has undergone extensive preclinical evaluation and human clinical trials. Its ability to hyperpolarize neurons and reduce excessive calcium influx provides a strong rationale for its use in neuroscience research, extending to conditions such as traumatic brain injury and anxiety. This guide provides a comprehensive overview of BMS-204352, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.

Introduction

During neurological insults such as ischemic stroke, a cascade of events including excessive release of excitatory amino acids leads to neuronal hyperexcitability and pathological increases in intracellular calcium, ultimately causing cell death.[1] Potassium channels are crucial regulators of neuronal excitability, and their activation can counteract these detrimental processes by increasing potassium efflux, hyperpolarizing the cell membrane, and reducing neurotransmitter release.[1][2]

BMS-204352 is a fluoro-oxindole compound developed by Bristol-Myers Squibb as a neuroprotective agent.[1][2] It acts as a potent opener of two key types of neuronal potassium channels: the large-conductance calcium-activated (Maxi-K/BK) channels and the voltage-dependent KCNQ channels.[1][2] This document serves as a technical resource, summarizing the pharmacological data and providing detailed methodologies for utilizing BMS-204352 in a research setting.

Mechanism of Action and Signaling Pathway

BMS-204352 exerts its neuroprotective effects primarily by opening Maxi-K channels, a process that is particularly effective under conditions of high intracellular calcium, such as those that occur during a stroke.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the neuron. This efflux causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This reduction in neuronal excitability helps to block the excessive calcium influx that is a hallmark of excitotoxicity and a primary cause of neuronal death in ischemic conditions.[4]

The activation of Maxi-K channels by BMS-204352 provides a negative feedback mechanism to control neuronal hyperexcitability and suppress the release of neurotransmitters.[2][4]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of BMS-204352 from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Properties

| Parameter | Channel | Value | Cell Type | Reference |

| EC₅₀ | Maxi-K (BK) | 392 nM | HEK293 Cells | N/A |

| EC₅₀ | KCNQ5 | 2.4 µM | HEK293 Cells | N/A |

Table 2: Preclinical Efficacy in Stroke Models

| Animal Model | Administration Route | Dose Range | Timing of Administration | Key Finding | Reference |

| Spontaneous Hypertensive Rats (MCAO) | Intravenous (i.v.) | 0.3 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2] |

| Normotensive Wistar Rats (MCAO) | Intravenous (i.v.) | 1 µg/kg to 1 mg/kg | N/A | Significant reduction in cortical infarct volume | [1][2] |

| Rodent Models (Permanent MCAO) | N/A | N/A | 2 hours post-occlusion | 20-30% reduction in infarct volume at 24 hours | N/A |

Table 3: Human Clinical Trial Data

| Study Phase | Population | Administration Route | Dose Range | Key Findings | Reference |

| Phase I | Healthy Volunteers | Intravenous (i.v.) | 0.001 to 0.2 mg/kg | Safe and well-tolerated with no psychomotor effects. | [1][2] |

| Phase II | Acute Stroke Patients | Intravenous (i.v.) | 0.1 to 2 mg/kg | Well-tolerated when administered within 48 hours of stroke onset. | [1][2] |

| Phase III | Acute Stroke Patients | Intravenous (i.v.) | 0.1 mg/kg and 1 mg/kg | Failed to show superior efficacy compared to placebo. | [2] |

Experimental Protocols

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is designed to induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of BMS-204352.[1][2]

Materials:

-

Male Spontaneously Hypertensive or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a silicon-coated tip

-

Microvascular clips

-

Surgical microscope

-

Heating pad to maintain body temperature

-

BMS-204352 solution and vehicle control

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Carefully dissect and isolate the arteries. Ligate the distal ECA and the CCA.

-

Filament Insertion: Make a small incision in the CCA and insert the silicon-coated 4-0 nylon filament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

Drug Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer BMS-204352 (e.g., 0.3 mg/kg) or vehicle intravenously.[1][2]

-

Reperfusion (Optional): For a transient MCAO model, withdraw the filament after a specific occlusion period (e.g., 90 minutes) to allow reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, perform neurological deficit scoring.

-

Infarct Volume Analysis: Euthanize the animal and perfuse the brain. Section the brain coronally and incubate the slices in a 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is for assessing the effect of BMS-204352 on Maxi-K channels expressed in a cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the human Maxi-K (hSlo) channel

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a buffered Ca²⁺ concentration to achieve a desired free [Ca²⁺]ᵢ (e.g., 300 nM).

-

BMS-204352 stock solution (in DMSO) and perfusion system

Procedure:

-

Cell Culture and Preparation: Culture HEK293-hSlo cells on glass coverslips. On the day of recording, place a coverslip in the recording chamber and perfuse with the external solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward K⁺ currents.

-

BMS-204352 Application: After recording baseline currents, perfuse the cell with the external solution containing BMS-204352 (e.g., 1 µM).

-

Post-Drug Recording: Repeat the voltage-step protocol during and after drug application to observe changes in current amplitude and kinetics. BMS-204352 should cause a leftward shift in the voltage-activation curve and an increase in current at depolarizing potentials.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and construct conductance-voltage (G-V) curves before and after drug application to quantify the effect of BMS-204352.

Protocol 3: Mouse Marble Burying Test for Anxiolytic-like Effects

This test assesses repetitive and anxiety-related behaviors in mice.

Materials:

-

Standard mouse cages (e.g., 43 cm x 26 cm x 20 cm)

-

Clean, unscented bedding material (e.g., sawdust or corn cob)

-

Glass marbles (approximately 1.5 cm in diameter), 20 per cage

-

BMS-204352 solution and vehicle control

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.

-

Apparatus Preparation: Fill each cage with a 5 cm layer of clean bedding. Evenly space 20 marbles on the surface of the bedding.

-

Drug Administration: Administer BMS-204352 (e.g., 3-30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.

-

Test Procedure: Gently place a single mouse into a prepared cage. Leave the mouse undisturbed for a 30-minute test session.[5]

-

Scoring: After the session, remove the mouse and return it to its home cage. Count the number of marbles that are buried (defined as at least two-thirds of the marble being covered by bedding).[6]

-

Data Analysis: Compare the number of marbles buried between the BMS-204352-treated and vehicle-treated groups. A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

Conclusion

BMS-204352 is a valuable pharmacological tool for the study of neuronal potassium channels and their role in neurological and psychiatric disorders. Its well-characterized mechanism of action as a Maxi-K and KCNQ channel opener provides a clear basis for its neuroprotective and anxiolytic-like effects observed in preclinical models. Although Phase III clinical trials for stroke were not successful, the compound's favorable safety profile and demonstrated efficacy in animal models make it a powerful asset for laboratory research.[1][2] The protocols detailed in this guide provide a framework for researchers to effectively utilize BMS-204352 to investigate the pathophysiology of neuronal hyperexcitability and explore novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

Preclinical Profile of BMS-204352 in Stroke: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical studies of BMS-204352, a neuroprotective agent investigated for the treatment of acute ischemic stroke. The document synthesizes available data on its efficacy in animal models, outlines the experimental methodologies employed, and illustrates its mechanism of action through signaling pathway diagrams.

Core Efficacy Data in Preclinical Stroke Models

BMS-204352 demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through the reduction of infarct volume. The key quantitative findings from these studies are summarized below.

| Animal Model | Dosing Regimen | Administration Route | Time of Administration | Primary Outcome | Reference |

| Normotensive Wistar Rats | 1 µg/kg to 1 mg/kg | Intravenous (i.v.) | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2][3][4] |

| Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg | Intravenous (i.v.) | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2][3] |

| Rodent Models of Permanent Large-Vessel Occlusion | Not specified | Not specified | 2 hours post-occlusion | 20-30% reduction in infarct volume (p<0.01) | [5] |

Mechanism of Action: Targeting Neuronal Excitotoxicity

BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels) and has also been reported to act on voltage-gated KCNQ channels.[1][2][3] In the context of ischemic stroke, the proposed mechanism of action is the counteraction of neuronal hyperexcitability and calcium overload, which are key events in the ischemic cascade leading to cell death.

Signaling Pathway in Ischemic Neurons

The following diagram illustrates the proposed signaling pathway for BMS-204352 in an ischemic neuron.

Caption: Proposed neuroprotective signaling pathway of BMS-204352 in ischemic stroke.

Experimental Protocols

The preclinical efficacy of BMS-204352 was primarily evaluated using the permanent middle cerebral artery occlusion (MCAO) model in rats. While the full detailed protocols from the original studies are not publicly available, the following sections describe the standard and likely methodologies employed based on common practices in the field.

Permanent Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used technique to mimic focal ischemic stroke in rodents.[6]

Objective: To induce a reproducible ischemic lesion in the territory of the middle cerebral artery.

Likely Procedure:

-

Anesthesia: Rats were likely anesthetized using an inhalational anesthetic (e.g., isoflurane) or an injectable combination (e.g., ketamine/xylazine) to maintain a surgical plane of anesthesia.[6]

-

Surgical Approach: A midline cervical incision would be made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

-

Occlusion: An intraluminal filament (e.g., a nylon monofilament with a coated tip) would be introduced into the ECA and advanced into the ICA to the origin of the MCA, thereby occluding blood flow. The filament would be left in place for the duration of the experiment to induce permanent ischemia.[6]

-

Physiological Monitoring: Throughout the procedure, physiological parameters such as body temperature would be monitored and maintained within a normal range.[6]

Infarct Volume Assessment

The primary endpoint for assessing neuroprotection was the quantification of infarct volume.

Objective: To measure the volume of dead tissue in the brain following MCAO.

Likely Procedure (TTC Staining):

-

Brain Harvesting: At a predetermined time point (e.g., 24 hours post-MCAO), the animals would be euthanized, and their brains carefully removed.

-

Sectioning: The brains would be sectioned into coronal slices of uniform thickness (e.g., 2 mm).

-

Staining: The brain slices would be incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white).

-

Quantification: The stained sections would be imaged, and the area of infarction in each slice would be measured using image analysis software. The total infarct volume would then be calculated by integrating the infarct areas across all slices.

Neurological Deficit Scoring

While specific neurological scores for the BMS-204352 preclinical studies are not detailed in the available literature, standard neurological scoring systems are commonly used to assess functional outcomes in rodent stroke models.

Objective: To evaluate the extent of neurological impairment following stroke.

Commonly Used Scoring Systems:

-

Bederson Score: A global neurological assessment that grades the severity of postural and forelimb flexion deficits.

-

Garcia Score: A more detailed scoring system that evaluates spontaneous activity, symmetry of movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.

Experimental Workflow

The following diagram outlines the likely experimental workflow for the preclinical evaluation of BMS-204352 in a rat MCAO model.

Caption: A typical experimental workflow for preclinical stroke studies.

Summary and Concluding Remarks

The preclinical data for BMS-204352 demonstrated a neuroprotective effect in rodent models of permanent focal ischemia, primarily evidenced by a reduction in infarct volume. The mechanism of action is attributed to the opening of Maxi-K channels, which leads to neuronal hyperpolarization and a reduction in excitotoxic calcium influx. Despite these promising preclinical findings, BMS-204352 did not show efficacy in subsequent clinical trials. This highlights the translational challenges in stroke drug development. Nevertheless, the preclinical profile of BMS-204352 provides valuable insights into the potential of targeting ion channels for neuroprotection in ischemic stroke and serves as an important case study for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMS-204352 neuroprotection [medscape.com]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-204352 and its Role in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-204352, a fluoro-oxindole compound developed by Bristol-Myers Squibb, is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels).[1][2][3] It was investigated as a neuroprotective agent for the treatment of acute ischemic stroke. The rationale was based on the premise that activating neuronal BK channels would counteract the pathological hyperexcitability and calcium overload that occurs during a stroke, thereby protecting neurons from cell death.[1][2] Preclinical studies in rodent models of stroke demonstrated significant neuroprotective effects, with a notable reduction in infarct volume.[1][2][4] However, despite a favorable safety profile in early clinical trials, BMS-204352 ultimately failed to demonstrate efficacy in large-scale Phase III clinical trials, highlighting the significant challenges in translating preclinical neuroprotection to clinical success.[1][2] This guide provides a comprehensive technical overview of BMS-204352, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Mechanism of Action

During an ischemic stroke, the disruption of blood flow leads to a cascade of detrimental events in the brain, including excessive release of excitatory amino acids like glutamate.[1][2] This triggers neuronal hyperexcitability and a massive influx of intracellular calcium (Ca2+), initiating a fatal biochemical cascade that leads to neuronal death.[1][2][3]

BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the calcium-activated, big-conductance potassium (BKCa or Maxi-K) channels and the voltage-dependent KCNQ channels.[1][2][5] Its primary neuroprotective mechanism is attributed to the activation of Maxi-K channels.[4]

The activation of these channels provides a neuroprotective effect through the following sequence:

-

Potassium Efflux: Opening of Maxi-K channels leads to an efflux of potassium ions (K+) from the neuron.

-

Hyperpolarization: This efflux causes the neuronal membrane to hyperpolarize, making it less likely to fire an action potential.

-

Reduced Calcium Influx: Hyperpolarization counteracts the excessive depolarization, reducing the influx of Ca2+ through voltage-gated calcium channels.[4]

-

Neuronal Protection: By mitigating excitotoxicity and calcium overload, BMS-204352 helps to protect neurons at risk within the ischemic penumbra.[3]

A key feature of BMS-204352's action is its dependence on high intracellular calcium levels, which are characteristic of neurons under ischemic stress.[4] This suggests a targeted action on compromised neurons while having minimal effect on healthy ones.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of BMS-204352.

Table 1: Preclinical Efficacy in Rodent Stroke Models

| Animal Model | Treatment Protocol | Key Efficacy Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg (i.v.) administered 2 hours post-permanent Middle Cerebral Artery Occlusion (MCAO) | Significant reduction in cortical infarct volume. | [1][2] |

| Normotensive Wistar Rats | 1 µg/kg to 1 mg/kg (i.v.) | Significant reduction in cortical infarct volume. | [1][2] |

| Rodent Models (unspecified) | Administration 2 hours post-permanent large-vessel occlusion | 20-30% reduction in infarct volume at 24 hours (p<0.01). | [4] |

Table 2: Pharmacokinetics

| Species | Dose | Administration | CL (Total Body Clearance) | Vd (Volume of Distribution) | T½ (Elimination Half-life) | Reference(s) |

| Rats | 0.4 - 10.0 mg/kg | Single intraarterial infusion | 879 - 3242 ml/h/kg (dose-dependent) | 3621 - 8933 ml/kg (dose-dependent) | 2.08 - 4.70 hours (dose-independent) | [6] |

| Healthy Humans | 0.001 - 0.4 mg/kg | Single and multiple i.v. doses | Dose-independent | Dose-independent | ~20 hours (terminal) | [7] |

Table 3: Clinical Trial Dosing and Outcomes

| Trial Phase | Patient Population | Dose Range | Key Findings & Outcomes | Reference(s) |

| Phase I | Healthy Volunteers | Single: 0.001 - 0.4 mg/kg (i.v.)Multiple: 0.001 - 0.2 mg/kg/day (i.v.) | Safe and well-tolerated up to 0.2 mg/kg. No psychomotor effects. | [1][2][7] |

| Phase II | Acute Stroke Patients | 0.1 - 2 mg/kg (i.v.) within 48h of onset | Well-tolerated. No significant differences in organ toxicity or adverse effects compared to placebo. | [1][2][8] |

| Phase III (POST-010) | Acute Ischemic Stroke Patients (~1200) | 1 mg/kg (i.v.) or placebo within 6h of onset | Failed to show efficacy. No statistical difference in neurological outcome or safety at 12 weeks. | [4] |

| Phase III (Overall) | Acute Stroke Patients (1978) | N/A | Failed to show superior efficacy compared to placebo. | [1][2] |

Experimental Protocols

Preclinical Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a common method used in the preclinical evaluation of BMS-204352.

Objective: To induce a focal cerebral ischemic stroke in rodents to evaluate the neuroprotective efficacy of a test compound.

Materials:

-

Male Spontaneously Hypertensive or Wistar rats (250-300g).

-

Anesthesia (e.g., isoflurane).

-

Nylon monofilament suture (e.g., 4-0) with a silicone-coated tip.

-

Surgical microscope, micro-dissecting instruments.

-

Laser Doppler flowmeter to monitor cerebral blood flow (CBF).

-

BMS-204352 solution and vehicle control.

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C. Secure the animal in a stereotaxic frame.

-

Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.

-

Filament Insertion: Introduce a silicone-coated 4-0 nylon monofilament suture via an incision in the ECA stump. Advance the filament into the ICA to the origin of the middle cerebral artery (MCA), approximately 17-18mm from the carotid bifurcation.

-

Occlusion Confirmation: Successful occlusion is confirmed by a sharp drop (typically >70%) in CBF as measured by a Laser Doppler probe placed on the skull over the MCA territory.

-

Permanent Occlusion: For a permanent MCAO model, the filament is left in place. The neck incision is closed.

-

Drug Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer BMS-204352 or vehicle intravenously.

-

Post-operative Care: Provide post-operative care, including fluid administration and monitoring for recovery from anesthesia.

Infarct Volume Assessment

Objective: To quantify the extent of brain injury following MCAO.

Procedure:

-

Euthanasia and Brain Extraction: At 24 hours post-MCAO, euthanize the animal and carefully extract the brain.

-

Brain Slicing: Chill the brain and cut it into coronal sections of uniform thickness (e.g., 2 mm).

-

TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for approximately 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Image Analysis: Digitize the stained sections. Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

-

Volume Calculation: Calculate the infarct volume by integrating the infarct area over the thickness of the slices. An edema correction is typically applied.

References

- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels | Semantic Scholar [semanticscholar.org]

- 4. medscape.com [medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of BMS-204352 on Neuronal Excitability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of BMS-204352, a fluoro-oxindole compound developed by Bristol-Myers Squibb. Initially investigated as a neuroprotective agent for acute ischemic stroke, BMS-204352 modulates neuronal excitability by acting as a potent opener of specific neuronal potassium channels. This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. While BMS-204352 ultimately failed to demonstrate superior efficacy in Phase III clinical trials for stroke, its well-defined mechanism and favorable safety profile make it a valuable tool for neuroscience research and a candidate for repurposing in other neurological disorders characterized by neuronal hyperexcitability.

Introduction to Neuronal Hyperexcitability and BMS-204352

Neuronal hyperexcitability is a central pathological feature in a range of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury.[1][2] During events like an ischemic stroke, a cascade of biochemical events is triggered, leading to excessive release of excitatory amino acids and a massive influx of intracellular calcium (Ca²⁺).[1][2][3] This process results in neuronal hyperexcitability, a state that can precipitate cell death and brain damage.[4]

A key strategy to counteract this is to enhance the activity of inhibitory mechanisms within the brain. Potassium (K⁺) channels are crucial regulators of neuronal excitability; their activation leads to an efflux of K⁺ ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[1][2][5] This has led to the development of potassium channel openers as potential neuroprotective agents.[1][2][5]

BMS-204352 (MaxiPost™) is a potassium channel opener designed to be a neuroprotectant for acute ischemic stroke.[1][4][5] It stands out due to its ability to amplify the cell's own neuroprotective mechanisms by targeting specific potassium channels.[4]

Core Mechanism of Action

BMS-204352 exerts its effects on neuronal excitability by targeting and activating two main types of neuronal potassium channels.

2.1 Primary Molecular Targets The primary targets of BMS-204352 are:

-

Large-conductance Ca²⁺-activated potassium channels (BKCa or Maxi-K channels): These channels are activated by both membrane depolarization and elevated intracellular Ca²⁺ levels.[1][4][5] In pathological states like ischemia, where intracellular Ca²⁺ is high, BMS-204352's ability to open these channels is enhanced.[4]

-

Voltage-gated KCNQ potassium channels (specifically KCNQ2, KCNQ4, KCNQ5): These channels are non-inactivating and play a key role in setting the resting membrane potential and preventing repetitive firing of action potentials.[1][2][5][6]

2.2 Impact on Neuronal Signaling By opening these channels, BMS-204352 facilitates the efflux of potassium ions from the neuron. This leads to hyperpolarization of the cell membrane, making the neuron more resistant to excitatory stimuli. The overall effect is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which helps to counteract the excitotoxic cascade seen in stroke.[1][2][4]

Summary of Preclinical and Clinical Data

The effects of BMS-204352 have been quantified in numerous studies, from in vitro electrophysiology to large-scale clinical trials.

Data from Preclinical Investigations

BMS-204352 demonstrated significant neuroprotective effects in animal models of stroke and other neurological conditions.

| Study Type | Model / Cell Line | Species | BMS-204352 Dose / Conc. | Key Quantitative Finding | Reference |

| In Vivo | Permanent Middle Cerebral Artery (MCA) Occlusion | Spontaneously Hypertensive Rat | 0.3 mg/kg, i.v. | Significant reduction in cortical infarct volume. | [1][2][5] |

| In Vivo | Permanent MCA Occlusion | Normotensive Wistar Rat | 1 µg/kg to 1 mg/kg, i.v. | Significant reduction in cortical infarct volume. | [1][2][5] |

| In Vivo | Fmr1-Knockout Model (Fragile X Syndrome) | Mouse | Not Specified | Reverses sensory hypersensitivity and prevents behavioral abnormalities. | [7] |

| In Vitro | HEK293 cells expressing KCNQ4 | Human | 0.1–10 µM | Shifted channel activation curve towards more negative potentials by ~10 mV. | [6] |

| In Vitro | HEK293 & CHO cells expressing KCNQ4 | Human, Hamster | 10 µM | Induced a voltage-independent KCNQ4 current. | [8] |

Data from Clinical Trials

Despite promising preclinical results, BMS-204352 did not achieve its primary efficacy endpoints in large-scale human trials for stroke. However, these studies established a clear safety profile.

| Trial Phase | Patient Population | Dose Range | Administration Route | Key Safety & Tolerability Findings | Reference |

| Phase I | Healthy Volunteers | Single: 0.001–0.4 mg/kgMultiple: 0.001–0.2 mg/kg/day | Intravenous (i.v.) | Well-tolerated up to 0.2 mg/kg with no psychomotor effects. Postural hypotension at ≥0.3 mg/kg. | [5][9] |

| Phase II | Acute Stroke Patients | 0.1–2 mg/kg | Intravenous (i.v.) | Well-tolerated when administered within 48h of stroke onset. No significant differences in adverse effects vs. placebo. | [1][2][5][7] |

| Phase III (POST Trials) | Acute Stroke Patients | 1 mg/kg | Intravenous (i.v.) | Failed to show superior efficacy compared to placebo. No clinically significant differences in organ toxicity or adverse effects. | [1][2][4] |

Detailed Experimental Protocols

Reproducing the findings related to BMS-204352 requires specific experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is used to measure the direct effects of BMS-204352 on specific ion channels expressed in a controlled cell system.

Objective: To characterize the effect of BMS-204352 on KCNQ4 channel activation.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the KCNQ4 potassium channel are cultured under standard conditions (37°C, 5% CO₂).

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal pipette solution.

-

Recording: The whole-cell configuration of the patch-clamp technique is established. The cell membrane potential is clamped at a holding potential (e.g., -90 mV).

-

Voltage Protocol: A series of depolarizing voltage steps are applied to elicit KCNQ4 currents. For example, from the holding potential, apply 500 ms (B15284909) steps in 10 mV increments from -100 mV to +50 mV.

-

Drug Application: A baseline recording is established. BMS-204352 is then added to the external superfusion solution at the desired concentration (e.g., 10 µM), and the voltage protocol is repeated.

-